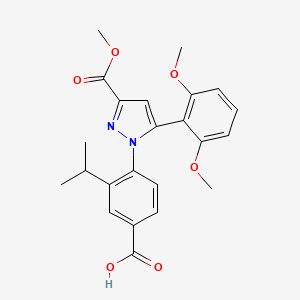

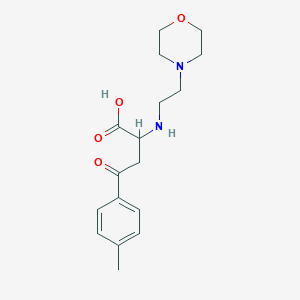

![molecular formula C22H20N2O4 B2383709 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide CAS No. 946367-14-2](/img/structure/B2383709.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide” is a complex organic molecule. It contains a furoyl group (a furan ring attached to a carbonyl group), a tetrahydroquinoline group (a four-ring nitrogen-containing structure), and a phenoxyacetamide group (a phenol group attached to an acetamide group via an ether linkage) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydroquinoline ring system could potentially exist in multiple conformations, and the orientation of the furoyl and phenoxyacetamide groups could also vary .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furoyl, tetrahydroquinoline, and phenoxyacetamide groups. The carbonyl group in the furoyl moiety could potentially undergo reactions with nucleophiles, and the nitrogen in the tetrahydroquinoline ring could potentially act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar groups like the carbonyl group and the ether linkage could potentially increase its solubility in polar solvents.Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of compounds containing furan moieties. These derivatives exhibit potential against both gram-positive and gram-negative bacteria . Further studies are needed to understand the specific mechanisms of action and optimize their effectiveness.

Antimicrobial Agents

Given the global issue of microbial resistance to existing antimicrobial drugs, the inclusion of furan-based compounds in drug development is crucial. Medicinal chemists have been inspired to create innovative antibacterial agents using furan derivatives. These compounds offer a wide range of prospects for combating drug-resistant infections .

Anti-Inflammatory Properties

Furan compounds, including our target molecule, have demonstrated anti-inflammatory effects. These properties make them interesting candidates for potential therapeutic applications in inflammatory diseases .

Anticancer Potential

While not explicitly mentioned for this specific compound, furan derivatives have been investigated for their anticancer activities. The furan ring system has shown promise in inhibiting cancer cell growth, and further exploration of this compound’s potential in oncology research is warranted .

Other Therapeutic Effects

Beyond antibacterial and anti-inflammatory properties, furan derivatives have been studied for various other effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral activities . These diverse therapeutic advantages highlight the potential of furan-containing compounds in drug discovery.

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(15-28-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-27-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEUYYKXHDXESD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

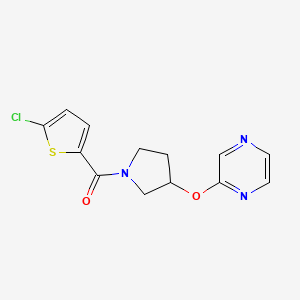

![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)

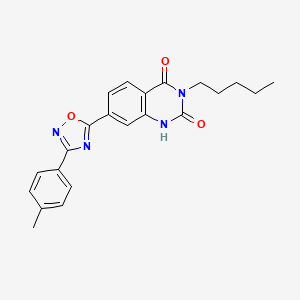

![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)

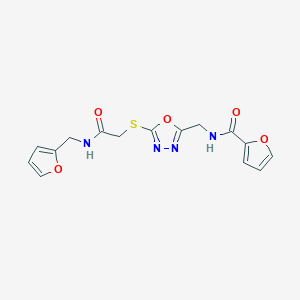

![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

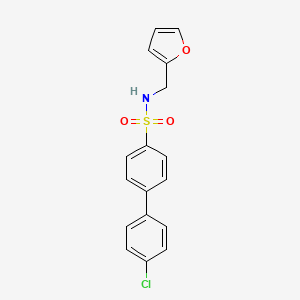

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)